5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole
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Description
“5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole” is a compound that contains a benzo[d]imidazole moiety . Benzo[d]imidazole is a heterocyclic aromatic organic compound that is an important component of many pharmaceuticals and natural products . This compound also contains a thio, phenyl, and tosyloxazole group, which may contribute to its chemical properties and potential biological activities.
Scientific Research Applications
Corrosion Inhibition
Benzimidazole derivatives, including those similar to the specified compound, have been investigated for their corrosion inhibition properties. For example, a study by Ammal et al. (2018) explored the effectiveness of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid environments. These compounds demonstrated significant inhibition efficiency, attributed to the formation of protective layers on the steel surface, as evidenced by electrochemical studies and SEM micrographs (Ammal, Prajila, & Joseph, 2018).
Antimicrobial Activity
Several benzimidazole derivatives have shown promising antimicrobial activities. Shankerrao et al. (2017) synthesized imidazothiazole derivatives of benzofuran and evaluated their antimicrobial efficacy. Preliminary results revealed that some of these compounds exhibited significant activity against a range of microorganisms, highlighting their potential as antimicrobial agents (Shankerrao, Bodke, & Santoshkumar, 2017).
Analgesic and Anti-inflammatory Activities
Research by Sharpe et al. (1985) into 4,5-diaryl-2-(substituted thio)-1H-imidazoles revealed that several analogues exhibited more potent anti-inflammatory and analgesic effects than phenylbutazone and indomethacin in animal models. This study underscores the therapeutic potential of benzimidazole derivatives in treating inflammation and pain (Sharpe et al., 1985).
Properties
IUPAC Name |
5-(1H-benzimidazol-2-ylsulfanyl)-4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S2/c1-15-11-13-17(14-12-15)31(27,28)21-22(29-20(26-21)16-7-3-2-4-8-16)30-23-24-18-9-5-6-10-19(18)25-23/h2-14H,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPOBRSALFIAAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)SC4=NC5=CC=CC=C5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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